![molecular formula C20H20N2O3 B2838441 6-Hydroxy-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one CAS No. 859870-09-0](/img/structure/B2838441.png)
6-Hydroxy-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Hydroxy-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one is a compound that belongs to the family of benzopyrone . It is a part of a group of compounds known as coumarins, which are widely found in natural products and have been the focus of numerous research studies due to their potential as drugs . The piperazine moiety in these compounds can occasionally provide unexpected improvements in their bioactivity .
Synthesis Analysis
The synthesis of similar compounds involves the reductive amination of a precursor molecule with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol . The resulting compounds are then purified and their structures are characterized by IR, 1H NMR, 13C NMR, and mass spectroscopy .Molecular Structure Analysis
The molecular structure of these compounds is typically confirmed using various spectroscopic techniques such as IR, 1H NMR, 13C NMR, and mass spectroscopy . Docking studies with the crystal structure of certain proteins have also been used to further investigate the structure of these compounds .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds typically involve reductive amination, where a precursor molecule reacts with different substituted aromatic aldehydes in the presence of a reducing agent like sodium cyanoborohydride .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds are typically determined using various spectroscopic techniques. For example, IR spectroscopy can provide information about the functional groups present in the molecule, while NMR spectroscopy can provide detailed information about the molecular structure .Applications De Recherche Scientifique
Antimicrobial Activity
One application of related chromen-2-one derivatives involves their synthesis and evaluation for antimicrobial properties. For instance, Mandala et al. (2013) synthesized a series of novel compounds exhibiting significant antibacterial and antifungal activities. These compounds were structurally characterized and their antimicrobial efficacy was demonstrated through in vitro studies, providing a basis for the potential use of "6-Hydroxy-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one" in developing new antimicrobial agents (Mandala et al., 2013).
Catalysis and Synthetic Applications
Chromen-2-one derivatives have been employed as catalysts in chemical syntheses. Ghashang et al. (2015) utilized silica-bonded propylpiperazine-N-sulfamic acid as a catalyst for synthesizing chromeno[2,3-d]pyrimidin-4(5H)-one derivatives. This method highlights the compound's role in facilitating reactions with high yields and cleaner processes, indicating potential applications in green chemistry and catalysis (Ghashang et al., 2015).
Neuroprotective Effects
Research into the neuroprotective effects of chromen-2-one derivatives has shown promising results. For example, Sameem et al. (2017) explored the synthesis of novel pyrano[3,2-c]chromene derivatives with potential neuroprotective effects against oxidative stress. These compounds were evaluated for their activity against acetylcholinesterase and butyrylcholinesterase, indicating their therapeutic potential in neurodegenerative diseases (Sameem et al., 2017).
Photovoltaic and Electronic Applications
The electronic and photovoltaic properties of chromen-2-one derivatives have also been studied. Gad et al. (2020) conducted an experimental and computational study to investigate these properties in dyes used for dye-sensitized solar cells. This research provides insights into the utility of such compounds in developing efficient and sustainable solar energy technologies (Gad et al., 2020).
Propriétés
IUPAC Name |
6-hydroxy-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c23-17-6-7-19-18(13-17)15(12-20(24)25-19)14-21-8-10-22(11-9-21)16-4-2-1-3-5-16/h1-7,12-13,23H,8-11,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZPIPVBCZMKPIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=O)OC3=C2C=C(C=C3)O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2,2-Dimethylbenzo[d][1,3]dioxol-5-ol](/img/structure/B2838359.png)

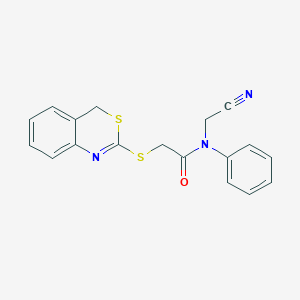
![3-[(2-chlorophenyl)methyl]-9-(3,4-dimethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
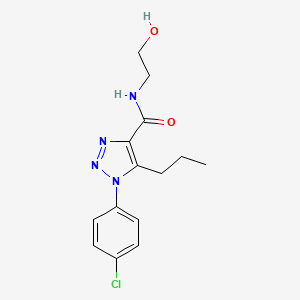
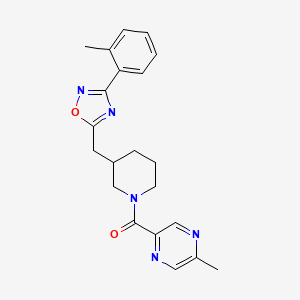
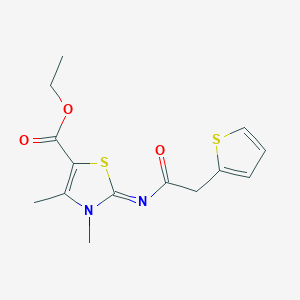
![N-(3-chloro-4-methoxyphenyl)-2-({4-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2838372.png)
![Tert-butyl N-[(1R)-1-(2-amino-1,3-thiazol-4-yl)ethyl]carbamate](/img/structure/B2838373.png)
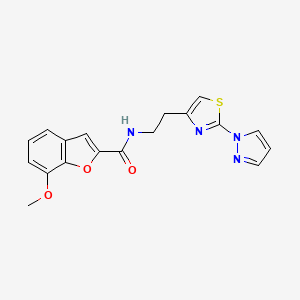
![[5-(4-Fluorophenyl)-2-methylpyrazol-3-yl]-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2838375.png)
![6-[(2-methyl-1,3-thiazol-4-yl)methylsulfanyl]-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2838378.png)
![3-{6-[4-(3-Chlorophenyl)piperazin-1-yl]-6-oxohexyl}-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2838379.png)
